molecular formula C10H10FNO2 B13621947 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile

3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile

Cat. No.: B13621947
M. Wt: 195.19 g/mol
InChI Key: UVFPJQLRIIBCPF-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile typically involves multistep reactions. One common approach is the reaction of 3-fluoro-4-methoxyphenylboronic acid with appropriate reagents to introduce the hydroxypropanenitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity to biological receptors, while the hydroxypropanenitrile moiety can participate in hydrogen bonding and other interactions. These properties contribute to its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxybenzeneboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxypropanenitrile group and the fluoro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C10H10FNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9,13H,4H2,1H3

InChI Key

UVFPJQLRIIBCPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC#N)O)F

Origin of Product

United States

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